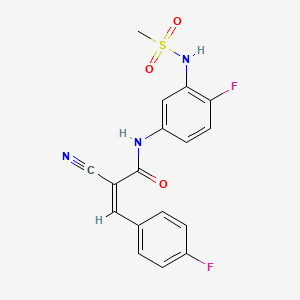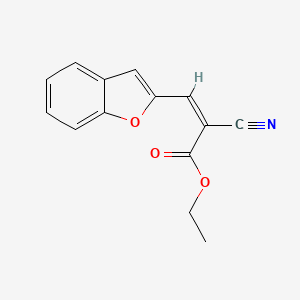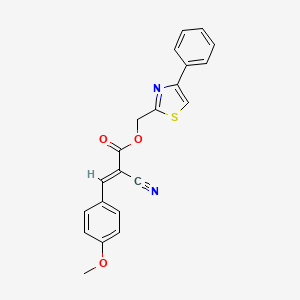
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the inhibition of specific proteins involved in cancer cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic properties. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells involved in inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments include its specificity in targeting specific proteins involved in cancer cell proliferation and survival, its anti-inflammatory and analgesic properties, and its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide include exploring its potential applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 4-fluoro-3-methanesulfonamidobenzylcyanide with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-[4-fluoro-3-(methanesulfonamido)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-26(24,25)22-16-9-14(6-7-15(16)19)21-17(23)12(10-20)8-11-2-4-13(18)5-3-11/h2-9,22H,1H3,(H,21,23)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJZRLHJXPXLCX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![2-[(4E)-4-[(3-bromo-4-fluorophenyl)methylidene]-1,3-dioxoisoquinolin-2-yl]acetic acid](/img/structure/B7683261.png)
![(1-butyltetrazol-5-yl)methyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683263.png)

![ethyl (Z)-2-cyano-3-[4-[4-(4-oxoquinazolin-3-yl)butanoylamino]phenyl]prop-2-enoate](/img/structure/B7683278.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7683287.png)

![[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7683298.png)
![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![Ethyl (2Z)-3-[3-bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7683312.png)

![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7683339.png)
![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)
![(1R,7S)-4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B7683350.png)